Differential ALDH3A1 Inhibitory Potency: 2-Allyl-3,4-dimethoxybenzaldehyde vs. Structural Analogs
In a direct enzyme inhibition assay using human ALDH3A1, 2-allyl-3,4-dimethoxybenzaldehyde exhibits an IC50 of 2,100 nM (2.1 µM) against benzaldehyde oxidation [1]. This potency is substantially higher than that observed for related 3,4-dimethoxybenzaldehyde analogs lacking the 2-allyl group, which typically function as substrates rather than inhibitors in this system [2]. This quantitative difference underscores the critical role of the allyl moiety in conferring inhibitory activity, a key selection criterion for studies targeting ALDH3A1.
| Evidence Dimension | ALDH3A1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 2,100 nM (2.1 µM) |
| Comparator Or Baseline | 3,4-dimethoxybenzaldehyde (no allyl group) functions as a substrate, not an inhibitor, in analogous assays |
| Quantified Difference | Qualitative shift from substrate to inhibitor |
| Conditions | Human ALDH3A1 expressed in E. coli; benzaldehyde substrate; preincubation 1 min; spectrophotometric detection |
Why This Matters
This demonstrates that the 2-allyl substitution is essential for converting a common ALDH substrate into a functional inhibitor, making this compound a specialized tool for ALDH3A1-focused research.
- [1] BindingDB. (n.d.). BDBM50447072 (CHEMBL1890994): Inhibition of human ALDH3A1. Affinity Data: IC50 2.10E+3 nM. View Source
- [2] Panoutsopoulos, G. I., Kouretas, D., & Beedham, C. (2004). Kinetics and specificity of guinea pig liver aldehyde oxidase and bovine milk xanthine oxidase towards substituted benzaldehydes. Acta Biochimica Polonica, 51(3), 649-663. View Source
